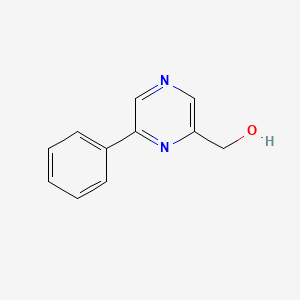

6-Phenylpyrazinemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(6-phenylpyrazin-2-yl)methanol |

InChI |

InChI=1S/C11H10N2O/c14-8-10-6-12-7-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2 |

InChI Key |

ZGPMDMMMLOHXQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2)CO |

Origin of Product |

United States |

The Significance of Pyrazine Scaffolds in Heterocyclic Synthesis Research

Pyrazine (B50134), a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a fundamental building block in the synthesis of a vast array of organic compounds. mdpi.comnih.gov Its unique electronic properties, characterized by an electron-deficient π-system, impart distinct reactivity and make it a valuable scaffold in medicinal chemistry and materials science. mdpi.comrsc.org The presence of the pyrazine ring is a key feature in numerous clinically important drugs, highlighting its importance in drug design and discovery. benthamdirect.comeurekaselect.comnih.gov

The versatility of the pyrazine nucleus allows for extensive functionalization, enabling the creation of a diverse library of derivatives with a wide spectrum of biological activities. benthamdirect.commdpi.com Researchers have successfully synthesized pyrazine derivatives exhibiting anticancer, antitubercular, antibacterial, and antiviral properties, among others. eurekaselect.comnih.govbenthamdirect.com This broad pharmacological profile underscores the critical role of the pyrazine scaffold in the development of new therapeutic agents.

The Position of 6 Phenylpyrazinemethanol Within the Pyrazine Derivative Landscape

Among the myriad of pyrazine (B50134) derivatives, 6-Phenylpyrazinemethanol represents a significant subclass characterized by the presence of both a phenyl group and a hydroxymethyl substituent on the pyrazine core. This specific substitution pattern offers a unique combination of steric and electronic features that influence its chemical behavior and potential applications.

The phenyl group, a bulky aromatic substituent, can modulate the molecule's interaction with biological targets and influence its solubility and pharmacokinetic properties. The hydroxymethyl group, on the other hand, provides a reactive handle for further chemical transformations, allowing for the synthesis of more complex molecular architectures. This functional group can participate in esterification, etherification, and oxidation reactions, opening avenues for the creation of diverse compound libraries for screening purposes.

Current Research Frontiers Pertaining to Pyrazinemethanol Systems

Contemporary research on pyrazinemethanol systems is multifaceted, with significant efforts directed towards the synthesis of novel derivatives and the exploration of their potential applications. A key area of investigation involves the development of pyrazine-based small molecules with therapeutic potential. For instance, researchers have synthesized pyrazine (B50134) conjugates that have shown promising activity against viruses like SARS-CoV-2. nih.govnih.gov

Another active frontier is the application of pyrazine derivatives in materials science. The unique electronic properties of the pyrazine ring make it an attractive component for the design of π-conjugated materials with applications in optoelectronics, such as solar cells and light-emitting diodes. rsc.org The ability to tune the electronic characteristics of these materials through synthetic modifications of the pyrazine scaffold is a major focus of current research.

Overview of Methodological Approaches in Pyrazine Chemistry Research

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound typically involve the initial formation of a phenyl-substituted pyrazine ring, followed by the introduction or modification of a functional group to yield the desired hydroxymethyl moiety.

Condensation Reactions for Pyrazine Ring Formation in the Presence of Phenyl Substituents

The core pyrazine heterocycle is often constructed through condensation reactions. Historical methods such as the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses provide foundational strategies for this transformation. These methods generally rely on the self-condensation of α-amino ketones or the reaction of α-dicarbonyl compounds with diamines.

To synthesize a phenyl-substituted pyrazine, a precursor already bearing the phenyl group is required. For instance, the Staedel–Rugheimer synthesis could theoretically employ a 2-aminoacetophenone (B1585202) derivative, which upon condensation and subsequent oxidation would yield a phenylpyrazine. Similarly, the reaction of a phenyl-substituted α-dicarbonyl compound with a 1,2-diamine is a viable pathway. A more direct laboratory approach involves the condensation of phenylhydrazine (B124118) derivatives with pyrazine precursors. For example, reacting phenylhydrazine with a pyrazine carbonyl compound, such as pyrazine-2-carboxylic acid chloride, can form a hydrazinyl-phenylpyrazine structure, illustrating the incorporation of a phenyl group onto a pre-formed pyrazine ring through a condensation-like process.

Methodologies for Installing the Hydroxymethyl Moiety

Once the phenylpyrazine scaffold is in place, the hydroxymethyl group (-CH₂OH) can be introduced. This is typically achieved by reducing a carboxylic acid or ester precursor, or by functionalizing an existing methyl group.

The reduction of a pyrazinecarboxylic acid or its corresponding ester is a common and effective method for generating the hydroxymethyl group. A precursor such as methyl 6-phenylpyrazine-2-carboxylate can be reduced to this compound. Various reducing agents can accomplish this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. reddit.comacs.org However, due to its high reactivity, it requires careful handling and anhydrous conditions. A milder and often preferred alternative is sodium borohydride (B1222165) (NaBH₄). While NaBH₄ alone is generally not strong enough to reduce esters, its reactivity can be enhanced. Using NaBH₄ in combination with methanol (B129727) or in high-boiling solvents like diglyme (B29089) at elevated temperatures allows for the effective reduction of aromatic and heteroaromatic esters to their corresponding alcohols in good yields. researchgate.netsci-hub.se The addition of activating agents like lithium chloride (LiCl) can also promote the reduction of less reactive esters by NaBH₄. sci-hub.se

| Reducing System | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| LiAlH₄ | Pyrazine Carboxylic Esters | Anhydrous solvent (e.g., THF, ether) | Efficient reduction to pyrazinemethanols | acs.org |

| NaBH₄/MeOH | Aromatic/Heteroaromatic Esters | Reflux in THF | Good yields (88-97%) of corresponding alcohols | researchgate.net |

| NaBH₄/LiCl | Electron-rich/Hindered Esters | High temperature (e.g., 162°C in diglyme) | Effective reduction where NaBH₄ alone fails | sci-hub.se |

An alternative strategy begins with a methyl-substituted phenylpyrazine, such as 2-methyl-6-phenylpyrazine. The methyl group can then be converted to a hydroxymethyl group. A powerful technique for this is lateral metalation. This reaction involves the deprotonation of the acidic methyl group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. mdpi.comuniba.it This nucleophilic species can then be trapped with a suitable electrophile. To install the hydroxymethyl group, the lithiated intermediate could be reacted with formaldehyde (B43269) (HCHO) or oxygen gas (O₂) followed by a reductive workup. This approach offers high regioselectivity, as the deprotonation occurs specifically at the activated methyl group. mdpi.com

Regioselective Functionalization Strategies

Controlling the position of substitution on the pyrazine ring is critical for the synthesis of specific isomers like this compound. Regioselective functionalization can be achieved through directed metalation, where an existing substituent guides a metalating agent to a specific position. The use of hindered amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or related magnesium and zinc bases (TMP-metal bases), allows for selective deprotonation of the pyrazine ring. thieme-connect.com

For a 2-substituted pyrazine, the established regioselectivity of metalation is C-5 > C-6 > C-3. thieme-connect.com This selectivity is influenced by the electronic and steric properties of the substituent and the metalating agent. For instance, the functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to different positions by choosing between TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, which yield different magnesiated or zincated intermediates, respectively, leading to distinct substitution patterns after quenching with an electrophile. nih.govrsc.org Palladium-catalyzed cross-coupling reactions also offer a powerful tool for regioselective C-H functionalization, allowing for the introduction of aryl or other groups at specific sites on the pyrazine ring. nih.gov

| Method | Reagent(s) | Substrate Type | Position Functionalized | Reference |

|---|---|---|---|---|

| Directed Metalation | TMP-Mg/Zn bases | 2-Substituted Pyrazines | C-5 (major), C-6, C-3 | thieme-connect.com |

| Regioselective Magnesiation | TMPMgCl·LiCl | 6-chloroimidazo[1,2-a]pyrazine | C-3 | rsc.org |

| Regioselective Zincation | TMP₂Zn·2MgCl₂·2LiCl | 6-chloroimidazo[1,2-a]pyrazine | C-5 | nih.govrsc.org |

| Pd-catalyzed C-H Arylation | Pd(OAc)₂ / Ligand | Imidazo[1,5-a]pyrazines | C-5 | nih.gov |

Multicomponent Reactions (MCRs) for Pyrazine Synthesis Incorporating Phenyl and Methanol Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each starting material. Several MCRs are applicable to the synthesis of N-heterocycles and can be adapted for pyrazine derivatives.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amine (like an aminopyrazine), an aldehyde, and an isocyanide to form fused imidazo[1,2-a]pyrazines. organic-chemistry.org By selecting an appropriate aldehyde (e.g., one containing a phenyl group and a protected alcohol), this reaction could be envisioned as a route to analogs of the target compound.

The Petasis reaction , another three-component reaction, combines a secondary amine, an aldehyde, and a boronic acid. beilstein-journals.orgbeilstein-journals.org This MCR is particularly promising for synthesizing this compound analogs. For example, the reaction of a suitable aminopyrazine, an aldehyde bearing a protected hydroxymethyl group, and phenylboronic acid could potentially construct the desired scaffold in a single step.

The Ugi reaction is a versatile four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. While typically used to generate α-acylaminoamides, post-Ugi modifications such as cyclization can lead to a wide variety of heterocyclic structures, including those containing a pyrazine or fused pyrazine core. acs.org

| Reaction | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Groebke-Blackburn-Bienaymé (GBB) | Aminopyrazine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyrazines | organic-chemistry.org |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Pyrazine-based structures | beilstein-journals.orgbeilstein-journals.org |

| Ugi Reaction (with cyclization) | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Fused Benzimidazole-pyrazines, Pyrrolo[1,2-a]pyrazines | acs.org |

Metal-Catalyzed Coupling Reactions for Phenylpyrazine Core Assembly

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules, including phenylpyrazine derivatives. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, facilitated by a transition metal catalyst, most commonly palladium. eie.grmdpi.com

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating carbon-carbon bonds between aryl or vinyl groups. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org Its popularity stems from the mild reaction conditions, commercial availability and stability of the organoboron reagents, and the low toxicity of the boron-containing byproducts. organic-chemistry.org

In the context of phenylpyrazine synthesis, the Suzuki-Miyaura reaction can be employed to couple a phenylboronic acid derivative with a halogenated pyrazine, or conversely, a pyrazinylboronic acid derivative with a halogenated benzene. For instance, the synthesis of various aryl-substituted pyrazines has been achieved through the Suzuki-Miyaura coupling of dihalopyrazines with indole (B1671886) derivatives, catalyzed by Pd(PPh₃)₄. mdpi.com The reaction has also been successfully used to synthesize phenethylamines through the coupling of β-aminoethyltrifluoroborates with aryl halides, showcasing its functional group tolerance. nih.gov The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands also utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in one of the key steps. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Phenylpyrazine Analogs

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Potassium β-(Cbz-amino)ethyltrifluoroborate | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Bromoacetophenone | Potassium β-(Boc-amino)ethyltrifluoroborate | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 90 |

| 2-Bromo-3',4,4',5'-tetramethoxychalcone | 3-Borono-3',4,4',5'-tetramethoxychalcone | PdCl₂(dppf) | NaOH | THF | 58 |

| 8-Iodo-3,3′,4′,5,7-penta-O-isopropylquercetin | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | >95 (MW) |

This table is generated based on data from similar reactions and is for illustrative purposes.

Stille Coupling in Phenylpyrazine Derivative Synthesis

The Stille coupling reaction provides another powerful method for the formation of carbon-carbon bonds, involving the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and ease of handling of the organostannane reagents, which are generally tolerant to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The mechanism of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This reaction is versatile, with a wide range of sp²-hybridized groups, including aryl and vinyl groups, being suitable coupling partners. wikipedia.org While vinyl chlorides are often unreactive, vinyl iodides and bromides are commonly used. wikipedia.org The synthesis of various heterocyclic compounds has been achieved using Stille coupling. google.com

Table 2: Illustrative Stille Coupling Reaction for Phenylpyrazine Synthesis

| Halogenated Pyrazine | Organostannane | Catalyst | Additive | Solvent |

| 2-Chloropyrazine (B57796) | Phenyltrimethylstannane | Pd(PPh₃)₄ | LiCl | Dioxane |

| 2-Bromopyrazine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃/P(t-Bu)₃ | Toluene | |

| 2-Iodopyrazine | Vinyltributylstannane | PdCl₂(PPh₃)₂ | THF |

This table presents hypothetical examples to illustrate the components of a Stille coupling reaction for this purpose.

Other Transition Metal-Mediated Transformations

Beyond Suzuki-Miyaura and Stille couplings, other transition metal-catalyzed reactions are instrumental in synthesizing substituted pyrazines. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the synthesis of trialkylpyrazines. sorbonne-universite.fr Manganese pincer complexes have been utilized to catalyze the acceptorless dehydrogenative coupling of 2-aminoalcohols to produce 2,5-dialkyl-substituted pyrazines, offering an atom-economical and sustainable route. acs.org This reaction generates hydrogen gas and water as the only byproducts. acs.org

Furthermore, transition metals can mediate intramolecular cyclization reactions to form the pyrazine ring or other fused heterocyclic systems. nih.gov For instance, rhodium complexes have been found to catalyze the [2+2+2] cycloisomerization of triynes to form aromatic rings. nih.gov These alternative methods expand the toolbox for synthetic chemists, allowing for the construction of diverse pyrazine-containing molecules. The choice of a specific method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazines, aiming to develop more environmentally friendly and sustainable processes. tandfonline.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods. tandfonline.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it reduces waste and potential environmental hazards associated with solvent use. dergipark.org.trtandfonline.com Various techniques can facilitate solvent-free reactions, including mechanochemistry (grinding) and microwave-assisted synthesis. dergipark.org.tr

For pyrazine synthesis, one-pot methods under solvent-free conditions have been reported. For example, the synthesis of pyrazole (B372694) derivatives has been achieved in good yields at room temperature under solvent-free conditions using an ionic salt as the reaction medium. tandfonline.com Microwave irradiation has also been employed for the solvent-free synthesis of various heterocyclic compounds, often leading to shorter reaction times and higher yields compared to conventional heating. dergipark.org.tr These approaches offer a promising alternative to traditional synthetic methods that rely on volatile organic solvents.

Biocatalytic Pathways to Pyrazinemethanol Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. acsgcipr.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high levels of chemo-, regio-, and enantioselectivity. nih.govmdpi.com

Lipases, for instance, have been shown to catalyze multicomponent reactions for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) thioether derivatives. rsc.org The immobilized form of Candida antarctica lipase (B570770) B (Novozym 435) is a particularly versatile biocatalyst. mdpi.comrsc.org While direct biocatalytic routes to this compound are not extensively documented, the potential for enzymatic transformations to introduce or modify functional groups on a pre-formed pyrazine ring is significant. For instance, enzymes could be used for the selective oxidation of a methyl group to a hydroxymethyl group or for the resolution of racemic mixtures to obtain enantiomerically pure pyrazinemethanol derivatives. The application of biocatalysis in the synthesis of heterocyclic Mannich bases has also been demonstrated, highlighting the promiscuity of some enzymes to catalyze reactions beyond their natural function. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

Strategy 1: Late-Stage Arylation via Cross-Coupling

This common strategy involves introducing the phenyl group onto a pyrazine ring that already contains the methanol or a precursor functional group. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation.

A plausible route starts from a halogenated pyrazinemethanol precursor, such as a protected 6-chloropyrazine-2-methanol. The coupling of the chloropyrazine with phenylboronic acid introduces the phenyl substituent. The efficiency of this step is highly dependent on the palladium catalyst and ligand system employed. Modern pincer-type palladium(II) complexes and catalysts with bulky phosphine (B1218219) ligands have shown high efficacy in coupling chloropyrazines with various arylboronic acids, often proceeding in good to excellent yields. bohrium.comrsc.org

Efficiency: Yields for Suzuki-Miyaura couplings on chloropyrazines can range from moderate to excellent (60-99%). rsc.orgrsc.org The use of highly active catalysts, such as those based on palladium with bulky phosphine ligands (e.g., dppf, Xantphos) or N-heterocyclic carbene (NHC) ligands, can achieve high turnover numbers and good yields even with less reactive chloro-substrates. nih.govnih.gov Ligand-free systems have also been reported, offering a simpler and more economical approach, with yields for the coupling of 2-chloropyrazine with phenylboronic acid reaching 83-88%. rsc.org

Selectivity: When starting with a dihalopyrazine, achieving selective mono-arylation is a significant challenge. For instance, the reaction of 2,6-dichloropyrazine (B21018) with one equivalent of an arylboronic acid often yields a statistical mixture of the mono-arylated product (~50%), diarylated product (~25%), and unreacted starting material (~25%). clockss.org However, high regioselectivity can be achieved in unsymmetrical dihalopyrazines. The inherent electronic properties of the pyrazine ring favor oxidative addition at the more electrophilic carbon. nih.gov Furthermore, directing groups, such as alkoxy or amino substituents, can steer the coupling to adjacent positions. nih.govresearchgate.net Steric hindrance also plays a crucial role; bulky ligands or substituents can effectively block one reaction site, enabling selective mono-substitution at the less hindered position. clockss.orgrsc.org

Strategy 2: Functionalization of a Phenyl-Substituted Pyrazine

An alternative approach begins with a readily available phenylpyrazine derivative, such as 2-methyl-6-phenylpyrazine, and subsequently functionalizes the methyl group.

The key step in this strategy is the selective oxidation of the benzylic-like methyl group to the corresponding alcohol. This can be achieved using various oxidizing agents. A notable method involves the use of base metal catalysts, such as copper or iron salts, with molecular oxygen as the stoichiometric oxidant. beilstein-journals.org This approach is advantageous due to its use of environmentally benign reagents.

Efficiency: The yields for the aerobic oxidation of benzylic positions on diazine rings can be quite high, with reports showing yields of up to 92% for the conversion of (4-chlorobenzyl)pyrazine to the corresponding ketone. beilstein-journals.org The conversion to the alcohol may require careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.

Selectivity: Chemoselectivity can be a significant issue if other oxidizable sites are present in the molecule. For instance, in a molecule with multiple alkyl groups, the reaction conditions must be fine-tuned to favor oxidation at the desired position. Studies on 6-(4-methylbenzyl)-2-methylpyrazine have shown that selective oxidation can be achieved, demonstrating the feasibility of this approach. beilstein-journals.org The pyrazine nitrogen atoms can influence the reactivity of adjacent methyl groups, sometimes requiring specific catalytic systems to achieve the desired transformation.

Strategy 3: Convergent Synthesis via Condensation

Convergent strategies build the desired substituted pyrazine ring from acyclic precursors in one or more steps. A classic and effective method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To synthesize a precursor for this compound, one could react phenylglyoxal (B86788) with an appropriate 1,2-diamino compound.

For example, the condensation of phenylglyoxal with diaminomaleonitrile (B72808) (DAMN) is a known route to substituted pyrazines. sci-hub.se This reaction proceeds via the formation of Schiff bases, followed by intramolecular cyclization and aromatization to yield 5-phenylpyrazine-2,3-dicarbonitrile. The nitrile groups can then be further manipulated, for instance, by reduction to aminomethyl groups and subsequent conversion to the desired hydroxymethyl functionality, though this adds steps and complexity. A more direct condensation of phenylglyoxal with a diamine precursor already bearing the masked hydroxymethyl group would be more efficient.

Selectivity: A major challenge in this approach is regioselectivity when using unsymmetrical dicarbonyls and diamines. The reaction of phenylglyoxal with an unsymmetrical diamine can lead to a mixture of regioisomeric products, which may be difficult to separate. unimas.my The final ratio of isomers is influenced by the steric and electronic properties of the substituents on both precursors.

Comparative Data of Synthetic Strategies

The following table provides a comparative overview of the efficiencies and selectivities for key steps in the discussed synthetic strategies, based on analogous reactions reported in the literature.

| Strategy | Key Reaction | Catalyst/Reagent | Typical Yield | Selectivity Considerations | Reference(s) |

| 1. Late-Stage Arylation | Suzuki-Miyaura Coupling (2-Chloropyrazine + Phenylboronic acid) | Pd(II) ONO Pincer Complex | >95% | Excellent chemoselectivity; no homo-coupling observed. | bohrium.com |

| Suzuki-Miyaura Coupling (2-Chloropyrazine + Phenylboronic acid) | Ligand-free Pd(OAc)₂ | 83-88% | Good yields without specialized ligands; environmentally benign conditions. | rsc.org | |

| Suzuki-Miyaura Coupling (2,6-Dichloropyrazine + Phenylboronic acid) | Pd(PPh₃)₄ / Na₂CO₃ | ~50% (mono-adduct) | Poor regioselectivity for mono-substitution, leading to product mixtures. | clockss.org | |

| 2. Functionalization | Aerobic Oxidation ((4-chlorobenzyl)pyrazine) | CuI / NMI / Acetic Acid | 92% (ketone) | High chemoselectivity for benzylic C-H bonds; sensitive to electronic effects. | beilstein-journals.org |

| 3. Convergent Synthesis | Condensation (Phenylglyoxal + Aminomalonamidamidine) | Dilute NH₄OH | >60% | Good yield for ring formation. | unimas.my |

| Condensation (Phenylglyoxal + Diaminomaleonitrile) | Reflux in Dioxane/Water | Good | Forms dinitrile precursor; regioselectivity is a key issue with unsymmetrical diamines. | sci-hub.se |

Reactivity Profiling of the Pyrazine Core in this compound

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. um.edu.mythieme-connect.de This inherent electronic nature makes it resistant to electrophilic attack and susceptible to nucleophilic substitution. thieme-connect.deimperial.ac.uk

Electrophilic Aromatic Substitution (EAS) Pathways

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. thieme-connect.destackexchange.com The two nitrogen atoms withdraw electron density from the ring, making it much less nucleophilic than benzene. um.edu.myslideshare.net Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atoms become protonated, leading to further deactivation of the ring. thieme-connect.de

Direct halogenation, nitration, or Friedel-Crafts reactions on the pyrazine ring of this compound are generally not feasible without the presence of strong activating groups. thieme-connect.de While the phenyl group is an activating group, its influence is often insufficient to overcome the strong deactivating effect of the diazine ring. If a reaction were to occur, electrophilic attack would be directed to the phenyl ring, guided by the ortho-, para-directing nature of the alkyl substituent. byjus.comlibretexts.org However, forcing conditions would likely lead to reaction at the hydroxymethyl group or non-selective transformations.

Nucleophilic Attack on the Pyrazine Ring System

The electron-deficient character of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms (positions 2, 3, 5, and 6), are electrophilic. um.edu.my In this compound, the available positions for nucleophilic attack on the pyrazine ring are C-3 and C-5.

Nucleophilic attack is a common reaction for pyrazines, especially when a good leaving group is present. thieme-connect.delibretexts.org For instance, halopyrazines are known to be more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de In the absence of a leaving group, direct displacement of a hydride ion can occur under specific conditions, such as in the Chichibabin reaction. wikipedia.orgscientificupdate.com This reaction typically involves the use of a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group onto the heterocyclic ring. wikipedia.orgyoutube.com For a substituted pyrazine, the regioselectivity of such an attack would be influenced by the electronic effects of the existing substituents.

In some cases, nucleophilic attack can lead to complex rearrangements. For example, the reaction of chloropyrazine with potassium amide can result in a ring-contraction to form 2-cyanoimidazole, proceeding through a nucleophilic attack at the C-3 position followed by ring opening and re-closure. researchgate.net

Transformations of the Hydroxymethyl Group

The hydroxymethyl group attached to the pyrazine ring is a versatile functional handle that can undergo a range of standard alcohol transformations.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for the conversion of primary alcohols to aldehydes. Studies on other hydroxymethylpyrazines have shown that they are susceptible to oxidation, sometimes even occurring inadvertently in a heated gas chromatography inlet, which converts them to their corresponding aldehydes. rsc.orgrsc.orgresearchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Below is a table summarizing typical oxidation reactions for hydroxymethyl groups on heterocyclic systems.

| Transformation | Reagent(s) | Product |

| Alcohol to Aldehyde | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) | 6-Phenylpyrazine-2-carbaldehyde |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | 6-Phenylpyrazine-2-carboxylic acid |

Esterification and Etherification Protocols

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification: This can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comkhanacademy.org This is an equilibrium-driven process. masterorganicchemistry.com Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. byjus.com

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide. Chemoselective etherification of benzylic-type alcohols, such as this compound, can also be achieved under specific conditions that leave other types of hydroxyl groups unaffected. organic-chemistry.org

The table below outlines common protocols for these transformations.

| Reaction | Reagents | Typical Conditions |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Base (e.g., Pyridine), Aprotic Solvent |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous aprotic solvent (e.g., THF, DMF) |

Halogenation of the Methanol Functionality

The hydroxyl group can be converted into a good leaving group by transforming it into a halide. This is a key step for subsequent nucleophilic substitution reactions at the benzylic carbon. organic-chemistry.orglibretexts.org

Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. chemistrysteps.comlibretexts.org The reaction typically proceeds with an SN2 mechanism, especially in the presence of a base like pyridine, resulting in inversion of configuration if the carbon were chiral. chemistrysteps.comchadsprep.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemistrysteps.com

Bromination: Phosphorus tribromide (PBr₃) is the analogous reagent used to convert primary alcohols to alkyl bromides. libretexts.orgmasterorganicchemistry.com This reaction also follows an SN2 pathway, leading to inversion of stereochemistry. masterorganicchemistry.com

These transformations yield reactive intermediates that are valuable in synthesis. For example, 2-(chloromethyl)-5-phenylpyrazine would be a product of chlorination, a versatile building block for introducing nucleophiles at the methyl position.

| Halogenation | Reagent | Product |

| Chlorination | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-6-phenylpyrazine |

| Bromination | Phosphorus Tribromide (PBr₃) | 2-(Bromomethyl)-6-phenylpyrazine |

Influence of the Phenyl Substituent on Pyrazine Reactivity

The presence of a phenyl substituent at the 6-position of the pyrazinemethanol significantly modulates the electronic properties and, consequently, the chemical reactivity of the pyrazine ring. The phenyl group, through a combination of inductive and resonance effects, generally acts as an electron-withdrawing group, thereby deactivating the pyrazine ring towards certain reactions.

This deactivating nature is particularly evident in electrophilic aromatic substitution reactions. The pyrazine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The addition of a phenyl substituent further diminishes the ring's electron density, making electrophilic attack less favorable. When such reactions do occur, the position of substitution is directed by the combined electronic influences of the nitrogen atoms and the phenyl group. For instance, in related phenyl-substituted pyrazine systems, electrophilic attack is often directed to the carbon atoms furthest from the electron-withdrawing nitrogen atoms and influenced by the position of the phenyl ring. thieme-connect.de

Conversely, the electron-withdrawing nature of the phenyl group can enhance the reactivity of the pyrazine ring towards nucleophilic attack. The reduced electron density on the ring carbons makes them more susceptible to reaction with nucleophiles. This effect is a common feature in the chemistry of pyrazine derivatives.

Furthermore, the phenyl substituent can influence the reactivity of the hydroxymethyl group at the 2-position. The electronic communication between the phenyl group and the hydroxymethyl group through the pyrazine ring can affect the acidity of the hydroxyl proton and the susceptibility of the benzylic-like carbon to oxidation or substitution reactions. For example, superacid-catalyzed reactions of olefinic pyrazines have shown that a phenyl-substituted carbocation adjacent to the pyrazine ring experiences a powerful destabilizing effect from the doubly-protonated pyrazine ring. nih.gov

The steric bulk of the phenyl group also plays a crucial role in dictating the regioselectivity of reactions. It can hinder the approach of reactants to the adjacent positions on the pyrazine ring, thereby favoring reactions at less sterically crowded sites.

Table 1: Comparison of Substituent Effects on Pyrazine Reactivity

| Substituent | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| Phenyl | Electron-withdrawing | Deactivating | Activating |

| Methoxy | Electron-donating | Activating | Deactivating |

| Chloro | Electron-withdrawing | Deactivating | Activating |

This table provides a generalized comparison based on established principles of organic chemistry and findings for substituted pyrazines.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The rates of reactions involving this compound will be dictated by the energy of the transition state for the rate-determining step. For instance, in a nucleophilic aromatic substitution reaction, the rate would depend on the stability of the Meisenheimer-like intermediate formed. The electron-withdrawing phenyl group would be expected to stabilize this intermediate, thus increasing the reaction rate compared to an unsubstituted pyrazinemethanol.

In oxidation reactions of the hydroxymethyl group, the kinetics will be influenced by the nature of the oxidant and the stability of the intermediate radical or cationic species. The phenyl group's ability to delocalize charge could play a significant role in stabilizing such intermediates, thereby affecting the reaction rate.

Methodologies to study reaction kinetics can vary. For instance, in the context of related hydrazinyl-substituted pyrazines, optimizing reaction yields under kinetic versus thermodynamic control can be achieved by adjusting reaction conditions. Kinetic control might favor the use of microwave-assisted synthesis or low-temperature conditions to form the faster-forming product, while thermodynamic control could involve prolonged reflux times to yield the most stable product.

Thermodynamic Considerations:

The formation of products with extended conjugation or the release of small, stable molecules often provides a thermodynamic driving force. For example, in condensation reactions leading to the formation of larger aromatic systems, the increased resonance stabilization of the product contributes to a favorable enthalpy change.

The thermodynamic properties of related compounds can offer a point of reference. While comprehensive thermodynamic data for this compound is not available, resources like the NBS Tables of Chemical Thermodynamic Properties provide data for fundamental organic and inorganic compounds, which can be used for estimations in computational studies. nist.gov

Table 2: Estimated Thermodynamic Parameters for a Hypothetical Reaction

| Reaction | ΔH (Enthalpy Change) | ΔS (Entropy Change) | ΔG (Gibbs Free Energy Change) |

| Oxidation of this compound to 6-Phenylpyrazine-2-carbaldehyde | Exothermic (Favorable) | Likely Positive (Favorable) | Spontaneous (Favorable) |

| Nucleophilic Substitution of the Hydroxymethyl Group | Dependent on Nucleophile and Leaving Group | Dependent on Reactants | Varies |

This table presents estimated qualitative thermodynamic parameters for hypothetical reactions based on general chemical principles. Actual values would require experimental determination.

The interplay of kinetic and thermodynamic factors is crucial in product distribution. Some reactions may yield a kinetically favored product under certain conditions (e.g., lower temperature, shorter reaction time), which may not be the most thermodynamically stable product. Under different conditions (e.g., higher temperature, longer reaction time), the reaction may become reversible, leading to the formation of the thermodynamically more stable isomer.

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the behavior of molecules at the electronic level. For a molecule like this compound, these studies would reveal the distribution of electrons and energy levels, which are crucial for understanding its chemical reactivity and physical properties.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier molecular orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

In computational studies of pyrazine derivatives, Density Functional Theory (DFT) is a commonly used method to calculate these electronic properties. researchgate.netijournalse.org For instance, in a study on pyrazine carboxamide derivatives, the HOMO and LUMO energies were calculated to estimate global chemical reactivity descriptors. bendola.com For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and pyrazine rings, while the LUMO would also be distributed across this π-system. The presence of the electron-withdrawing pyrazine ring and the electron-donating phenyl and methanol groups would influence the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazine Derivative (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative for a generic substituted pyrazine and not specific to this compound. Actual values would require specific calculations.

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This provides information on bond lengths, bond angles, and dihedral angles. For this compound, a key aspect of its geometry would be the dihedral angle between the pyrazine and phenyl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent atoms on the pyrazine ring, it is unlikely that the two rings are perfectly coplanar.

Conformational analysis would explore the different spatial arrangements of the methanol group relative to the pyrazine ring. The rotation around the C-C bond connecting the methanol group to the pyrazine ring would have different energy barriers, and computational methods can identify the most stable conformer. Studies on substituted pyrazines have successfully used methods like DFT with basis sets such as 6-31G(d,p) to determine optimized geometries. bendola.comorientjchem.org

Table 2: Predicted Optimized Geometrical Parameters for a Phenyl-Substituted Pyrazine (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.49 | ||

| C-N (pyrazine) | 1.34 | ||

| C-C (pyrazine) | 1.39 | ||

| C-C (phenyl) | 1.40 | ||

| C-C-N (pyrazine) | 122.0 | ||

| C-N-C (pyrazine) | 117.0 | ||

| Phenyl-Pyrazine | 35.0 |

Note: This data is for illustrative purposes and represents typical values for similar structures.

The charge distribution within a molecule reveals which parts are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using a Molecular Electrostatic Potential (MEP) surface. On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of high negative electrostatic potential, making them potential sites for hydrogen bonding or coordination to metal ions. nih.gov The hydroxyl proton of the methanol group would be a region of positive potential. The π-electron clouds above and below the phenyl and pyrazine rings would also show negative potential. nih.govresearchgate.net Such analyses have been performed on pyrazinamide (B1679903) and other derivatives to understand intermolecular interactions. nih.govbrieflands.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for large molecules where other high-level methods would be computationally too expensive.

DFT calculations can accurately predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a vibrational frequency analysis can be performed. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. orientjchem.org

For this compound, DFT would predict characteristic vibrational modes. These would include the stretching vibrations of the C-H bonds on the phenyl and pyrazine rings, the C=C and C=N stretching modes of the pyrazine ring, the C-O and O-H stretching of the methanol group, and various bending and out-of-plane modes. Comparing the computed spectrum with an experimentally obtained spectrum can help in the definitive assignment of the observed spectral bands. researchgate.netresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Phenyl-Substituted Pyrazine (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3500 |

| Aromatic C-H stretch | 3100-3000 |

| C=N stretch | 1600-1550 |

| C=C stretch (aromatic) | 1580-1450 |

| C-O stretch | 1050 |

Note: These are typical frequency ranges and are not the exact calculated values for this compound.

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the structures of any transition states. This involves locating the transition state on the potential energy surface, which is a first-order saddle point, and then calculating the reaction path that connects the reactants, transition state, and products.

For this compound, one could model various reactions, such as its synthesis or its metabolism. For example, the formation of pyrazine derivatives often occurs through the Maillard reaction or condensations of α-aminocarbonyl compounds. researchgate.netmdpi.com While the specific reaction pathways for this compound would need to be defined, DFT could be used to calculate the activation energies for proposed steps, providing insight into the reaction kinetics. For instance, studies have been conducted on the photochemical transposition reactions of substituted pyrazines, identifying conical intersections and reaction pathways on the potential energy surface. acs.org This type of analysis would reveal the energetic feasibility of different synthetic routes or degradation pathways for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of molecules like this compound in various environments. These simulations are instrumental in drug discovery and materials science for understanding everything from protein-ligand binding to the bulk properties of materials.

In a solution, the molecule is not static but exists as a dynamic ensemble of different conformations. MD simulations can map the potential energy surface associated with the rotation of these key bonds, identifying low-energy, stable conformations and the energy barriers between them. For a molecule like this compound, a key dihedral angle to consider would be the C-C-C-N angle defining the orientation of the phenyl ring with respect to the pyrazine ring.

A hypothetical conformational analysis of this compound in an aqueous solution might reveal several low-energy conformations. The relative populations of these conformers can be estimated from the simulation, providing a picture of the molecule's structural landscape in a liquid environment. Such studies on similar bicyclic systems have shown that the conformational preferences can be significantly influenced by the solvent environment.

Table 1: Hypothetical Low-Energy Conformers of this compound in Aqueous Solution from a Molecular Dynamics Simulation

| Conformer | Dihedral Angle (Phenyl-Pyrazine) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.0 | 65 |

| 2 | 150° | 1.2 | 25 |

| 3 | 90° | 2.5 | 10 |

This table is illustrative and based on typical findings for similar aromatic compounds. The actual values for this compound would require specific quantum mechanical calculations and MD simulations.

Understanding the intermolecular interactions of this compound is crucial for predicting its solubility, crystal packing, and potential interactions with biological targets. MD simulations can provide a detailed picture of how a molecule interacts with solvent molecules and with other solute molecules.

In an aqueous solution, the primary interactions would involve hydrogen bonding between the hydroxyl group of the methanol substituent and water molecules. The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors. Furthermore, the phenyl and pyrazine rings can engage in π-π stacking interactions with other aromatic systems and hydrophobic interactions.

Studies on similar heterocyclic compounds have shown that intermolecular hydrogen bonds and stacking interactions play a key role in their condensed-phase behavior. For example, a simulation of this compound in a water box would likely show a well-defined solvation shell, with water molecules oriented to form hydrogen bonds with the polar groups of the molecule. The analysis of radial distribution functions from the simulation can quantify these interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding (Donor) | -OH group with water or other H-bond acceptors | Governs aqueous solubility and crystal packing. |

| Hydrogen Bonding (Acceptor) | Pyrazine nitrogens with water or other H-bond donors | Influences solubility and specific molecular recognition. |

| π-π Stacking | Phenyl-Phenyl, Phenyl-Pyrazine, Pyrazine-Pyrazine | Important for self-assembly, crystal engineering, and binding to aromatic residues in proteins. |

| Hydrophobic Interactions | Phenyl group with non-polar molecules/moieties | Drives partitioning into non-polar environments. |

| van der Waals Forces | All atoms | Contribute to overall cohesion and packing efficiency. |

Advanced Computational Methodologies in Organic Chemistry Research

Beyond classical MD simulations, a range of advanced computational methods are transforming research in organic chemistry. These techniques

Role of 6 Phenylpyrazinemethanol in Advanced Organic Synthesis

As a Precursor for Fused Heterocyclic Ring Systems

The pyrazine (B50134) ring is a valuable platform for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. rsc.orgnih.gov 6-Phenylpyrazinemethanol can serve as a strategic starting material for accessing a variety of fused pyrazine derivatives. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions. Additionally, the pyrazine nitrogen atoms can act as nucleophiles or be activated for cycloaddition reactions.

For instance, the Knoevenagel condensation of a pyrazine carboxaldehyde with active methylene (B1212753) compounds can lead to the formation of fused systems like pyrazolinoquinolizines. beilstein-journals.org Similarly, intramolecular cyclization strategies involving ortho-substituted N,N-dialkylanilines, known as the tert-amino effect, have been employed to synthesize fused pyrazoline derivatives. beilstein-journals.org The phenyl group in this compound can also be functionalized to introduce reactive groups that can participate in ring-closing reactions.

| Fused Heterocycle Type | Synthetic Strategy | Potential Precursor from this compound | Reference |

| Imidazo[1,5-a]pyrazines | Heck-type reaction where the pyrazine acts as an "olefin-like" partner. | This compound derivative with a suitable halide. | rsc.org |

| Pyrazolinoquinolizines | Knoevenagel condensation followed by cyclization. | 6-Phenylpyrazine-2-carboxaldehyde (from oxidation of the methanol). | beilstein-journals.org |

| Thiopyrano[2,3-b]indoles | Reaction of indoline-2-thione (B1305242) with a suitable pyrazine precursor. | A derivative of this compound with an appropriate leaving group. | rsc.org |

| Azuleno[2,1-b]thiophenes | Reaction of an azulenyl alkyne with elemental sulfur. | An alkynyl derivative of this compound. | mdpi.com |

Utilization in the Construction of Macrocyclic Structures

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.comnih.gov Pyrazine derivatives have been successfully incorporated into macrocyclic frameworks. dp.technih.gov The rigid pyrazine core of this compound can act as a scaffold to pre-organize appended side chains for macrocyclization, a strategy that can lead to high-affinity binding to target proteins. nih.gov

The synthesis of such macrocycles often involves the strategic placement of reactive functional groups at the termini of linker chains attached to the pyrazine core. For this compound, the hydroxymethyl group can be used as a point of attachment for a linker, while the phenyl ring or other positions on the pyrazine ring could be functionalized to bear the other reactive group for the ring-closing reaction. Methodologies like intramolecular C-H activation have been used for the macrocyclization of sulfonamides. mdpi.com

| Macrocycle Feature | Synthetic Approach | Role of Pyrazine Moiety | Reference |

| Improved potency and permeability | Macrocyclization of a linear precursor. | Conformational constraint favorable for binding. | nih.gov |

| Structurally diverse macrocycles | Modular biomimetic assembly. | Core building block. | mdpi.com |

| PAH-containing macrocycles | Alkyne metathesis of PAH synthons. | Part of the rigid aromatic backbone. | rsc.org |

| Computationally designed macrocycles | Identification of ordered macrocycles with various amino acid chemistries. | Potential building block for novel chemotypes. | bakerlab.org |

Employment in Polymer Chemistry Research

Pyrazine-containing polymers have shown promise in the development of advanced materials with interesting electronic and optical properties. acs.orgresearchgate.netrsc.org These polymers can be broadly categorized into coordination polymers and conjugated polymers. In coordination polymers, the nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The substitution pattern on the pyrazine ring can influence the topology and properties of the resulting polymer. rsc.org

In conjugated polymers, the pyrazine ring can be incorporated into the polymer backbone to act as an electron-accepting unit, leading to materials with low band gaps suitable for applications in organic electronics. The synthesis of such polymers often relies on cross-coupling reactions like the Stille or Suzuki coupling. rsc.orgresearchgate.net this compound, after suitable functionalization (e.g., halogenation of the pyrazine ring), could be a valuable monomer for the synthesis of novel pyrazine-based polymers.

| Polymer Type | Synthetic Method | Function of Pyrazine Unit | Reference |

| Coordination Polymers | Self-assembly with metal salts. | Bridging ligand. | rsc.org |

| Conjugated Polymers | Stille or Suzuki coupling polymerization. | Electron-accepting monomer. | rsc.orgresearchgate.net |

| Ladder-Type Polymers | Step-growth polymerization via Pd/Cu-catalyzed couplings. | Rigid, planar building block. | acs.org |

| Thieno[3,4-b]pyrazine-based Polymers | Density functional theory studies for electronic properties. | Precursor for low band gap conjugated polymers. |

As a Building Block for Complex Polyaromatic Architectures

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of fundamental interest for their unique electronic properties and potential applications in materials science. rsc.orgbeilstein-journals.org The synthesis of large, complex polyaromatic systems often relies on a building block approach, where pre-functionalized aromatic units are coupled together. acs.org Pyrazine-containing units can be incorporated into these larger structures to tune their electronic and physical properties. beilstein-journals.org

This compound, with its combination of a phenyl and a pyrazine ring, can be considered a "bifunctional" building block. The pyrazine ring can be functionalized to participate in coupling reactions, while the phenyl ring can be extended to create larger aromatic systems. For example, a di-halogenated derivative of 6-phenylpyrazine could be used in transition metal-catalyzed cross-coupling reactions to build up larger, well-defined polyaromatic architectures. acs.org

| Architecture Type | Synthetic Strategy | Role of Pyrazine Building Block | Reference |

| Bimetallic Complexes | Stepwise construction using a building block approach. | Bridging ligand (e.g., tetrakis(2-pyridyl)pyrazine). | acs.org |

| Alkynylated PAHs | Site-selective [2+2+n] cycloadditions. | Core aromatic system for further elaboration. | rsc.org |

| Hetero-polycyclic Aromatic Systems | Annulation of various cyclic building blocks. | Modulates optoelectronic properties. | beilstein-journals.org |

| Difurodiborepins | Modular synthesis from 2,2'-bifuran. | Heteroaromatic building block for extended π-conjugated materials. | d-nb.info |

Diversification of the Pyrazine Skeleton through Derivatization of this compound

The functionalization of the pyrazine ring is a key step in harnessing its full potential in organic synthesis. rsc.orgmdpi.com Due to the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic aromatic substitution, especially on halogenated pyrazines. rsc.org Additionally, modern cross-coupling methodologies, such as Suzuki and Heck reactions, have been successfully applied to pyrazine derivatives, allowing for the introduction of a wide variety of substituents. rsc.org

The hydroxymethyl group of this compound can be transformed into a range of other functional groups. For example, oxidation to the aldehyde or carboxylic acid opens up a plethora of subsequent chemical transformations. The alcohol itself can be converted to a leaving group (e.g., a tosylate or halide) to enable nucleophilic substitution. Furthermore, directed ortho-metalation strategies can be envisioned, where the hydroxymethyl group (or a protected form) directs the deprotonation of the adjacent C-H bond on the pyrazine ring, allowing for the introduction of an electrophile at that position. acs.org

| Reaction Type | Description | Potential Application to this compound | Reference |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group (e.g., halide) by a nucleophile. | Functionalization of a halogenated this compound derivative. | rsc.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Introduction of aryl or vinyl groups onto the pyrazine or phenyl ring. | rsc.org |

| C-H Activation | Direct functionalization of a C-H bond. | Regioselective introduction of functional groups. | rsc.orgmdpi.com |

| Oxidation | Conversion of the hydroxymethyl group to an aldehyde or carboxylic acid. | Creates new reactive sites for further transformations. | sorbonne-universite.fr |

Stereoselective Transformations Involving this compound

The introduction of chirality into molecules containing a pyrazine core is of significant interest, particularly in the synthesis of biologically active compounds. sorbonne-universite.fracs.orgscielo.org.za While the pyrazine ring itself is achiral, stereocenters can be introduced in substituents attached to the ring. The hydroxymethyl group of this compound provides a handle for stereoselective synthesis.

For example, enantioselective oxidation of the sulfide (B99878) in a thioether-containing derivative of this compound could lead to a chiral sulfoxide (B87167), a valuable synthetic intermediate. acs.org Alternatively, the hydroxymethyl group could be used to direct a stereoselective reaction on a nearby prochiral center. The synthesis of the cytotoxic marine alkaloid barrenazine A, which features a central pyrazine moiety fused to two chiral piperidine (B6355638) rings, highlights the importance of stereoselective methods in the synthesis of complex pyrazine-containing natural products. sorbonne-universite.fr

| Transformation | Methodology | Potential Outcome with this compound | Reference |

| Enantioselective Oxidation | Use of a chiral catalyst to oxidize a prochiral sulfide. | Synthesis of a chiral sulfoxide derivative. | acs.org |

| Stereoselective Allylation | Enantioselective addition of an allyl group to an aldehyde. | Creation of a chiral homoallylic alcohol from the corresponding aldehyde. | sorbonne-universite.fr |

| Stereoselective Chalcone Synthesis | Ultrasound-promoted Claisen-Schmidt condensation. | Formation of trans-chalcones with potential biological activity. | scielo.org.za |

| Oxidative Dimerization | Dimerization of a chiral aminopiperidinol to form a pyrazine core. | A potential route to C2-symmetric pyrazine-containing molecules. | sorbonne-universite.fr |

Advanced Spectroscopic and Analytical Research Methodologies for 6 Phenylpyrazinemethanol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between nuclei, which are critical for unambiguously assembling the molecular structure of 6-phenylpyrazinemethanol. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the protons on the pyrazine (B50134) ring. It would also confirm the coupling between the methylene (B1212753) (-CH₂-) protons and the hydroxyl (-OH) proton of the methanol (B129727) substituent, provided the hydroxyl proton is not rapidly exchanging with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, typically ¹³C. bldpharm.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak connecting the methylene protons to the methylene carbon of the hydroxymethyl group, and connect each aromatic proton to its respective carbon atom in both the pyrazine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically over two to three bonds) between protons and carbons. bldpharm.com This is invaluable for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methylene (-CH₂-) protons and the adjacent pyrazine ring carbon.

The pyrazine protons and carbons within the phenyl ring, and vice versa, confirming the connectivity between the two ring systems.

Protons on the phenyl ring and the pyrazine carbon to which the phenyl group is attached.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Information for this compound |

|---|

| COSY | ¹H - ¹H | - Connectivity between pyrazine ring protons.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes. researchgate.net For this compound, DNMR could be employed to study the rotational barrier around the C-C single bond connecting the phenyl and pyrazine rings. At low temperatures, rotation might be slow enough to observe distinct signals for the ortho-protons of the phenyl group, which might become equivalent and averaged at higher temperatures. tandfonline.com Similarly, rotation around the bond connecting the hydroxymethyl group to the pyrazine ring could also be investigated. By analyzing the changes in the NMR spectrum at various temperatures, thermodynamic parameters for these rotational processes could be determined.

Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. acs.org

For this compound (C₁₁H₁₀N₂O), the molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its monoisotopic mass. The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, consistent with the "nitrogen rule".

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide structural information. Expected fragmentation pathways for this compound could include:

Loss of a hydrogen atom to form a stable [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH) from the methanol group.

Cleavage of the C-C bond to lose the CH₂OH group, resulting in a phenylpyrazine cation.

Fragmentation of the pyrazine ring, a common pathway for such heterocyclic systems.

The appearance of a prominent ion at m/z 77, characteristic of a phenyl group. tandfonline.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Ion Fragment | Interpretation |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of a hydrogen atom |

| 155 | [C₁₁H₉N₂]⁺ | Loss of the CH₂OH group |

| 105 | [C₇H₅N₂]⁺ | Phenylnitrile cation after rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

A broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group.

Bands around 2850-3000 cm⁻¹ due to C-H stretching of the methylene group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazine and phenyl rings in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.

Out-of-plane C-H bending bands for the substituted phenyl ring in the 690-900 cm⁻¹ region, which can help determine the substitution pattern. core.ac.uk

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic rings. A strong signal for the symmetric "ring-breathing" mode of the phenyl ring would be expected. The C=C and C=N stretching vibrations of the pyrazine ring would also be Raman active. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption is characteristic of the chromophores present in a molecule.

The structure of this compound contains two primary chromophores: the phenyl group and the pyrazine ring. The conjugation between these two systems is expected to significantly influence the UV-Vis spectrum. The spectrum would likely exhibit absorptions corresponding to:

π → π* transitions: These are high-intensity absorptions associated with the conjugated π-electron system of the phenyl-substituted pyrazine. The extended conjugation between the phenyl and pyrazine rings would likely cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted pyrazine or benzene.

n → π* transitions: These lower-intensity absorptions arise from the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring or the oxygen of the hydroxyl group) to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths than the π → π* transitions.

The solvent used can influence the positions of these absorption maxima.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. jyoungpharm.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of atoms can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state, particularly the dihedral angle between the planes of the phenyl and pyrazine rings.

Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. This information is crucial for understanding the material's solid-state properties.

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are indispensable in the research-focused analysis of this compound, providing robust methods for both determining the purity of a sample and for isolating the compound from complex mixtures. researchgate.netjsmcentral.org These methods separate components based on their differential distribution between a stationary phase and a mobile phase. etamu.edu The choice between techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's properties, such as volatility and thermal stability, and the specific analytical goal. wikipedia.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrazine derivatives, offering high resolution and versatility for both purity assessment and preparative isolation. tut.ac.jpmdpi.com This method is particularly well-suited for compounds like this compound that may have limited volatility or could be thermally labile, making them less ideal for gas chromatography without derivatization. moravek.com In a research setting, HPLC is used to quantify the purity of synthesized this compound by separating it from starting materials, by-products, and other impurities. torontech.com

The fundamental principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation occurs based on the analyte's interaction with the stationary phase. moravek.com For pyrazine derivatives, reversed-phase (RP) chromatography is very common, typically utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Research Findings:

Studies on various pyrazine derivatives provide a framework for the conditions applicable to this compound analysis. Reversed-phase HPLC is frequently employed, with octadecyl silica (B1680970) (ODS, C18) columns being a popular choice. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water. tut.ac.jpnih.gov The specific gradient or isocratic elution conditions, flow rate, and column temperature are optimized to achieve the best separation (resolution) between the target compound and any potential impurities. torontech.com

Detection is commonly performed using a photodiode array (PDA) or a standard UV-Vis detector, as the pyrazine ring provides strong ultraviolet absorbance. tut.ac.jprsc.org For this compound, the phenyl group would also contribute significantly to the UV chromophore. A typical detection wavelength for pyrazines is set around 270-280 nm. tut.ac.jprsc.org Peak purity analysis, often conducted with a PDA detector, is a critical step to ensure that a chromatographic peak corresponds to a single compound, which is essential for accurate purity assessment. chromatographyonline.comsepscience.com This involves comparing spectra across the peak to check for homogeneity. mdpi.comnih.gov

For isolation purposes, analytical methods are scaled up to semi-preparative or preparative HPLC. rsc.org This involves using larger columns and higher flow rates to process larger quantities of the sample mixture, allowing for the collection of the purified this compound fraction. jsmcentral.org

Table 1: Illustrative HPLC Parameters for Analysis of Pyrazine Derivatives

| Parameter | Typical Conditions for Pyrazine Analysis |

| Stationary Phase (Column) | Reversed-Phase C18 (Octadecyl silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures tut.ac.jpnih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) at ~270 nm nih.gov |

| Temperature | Ambient (e.g., 25 °C) tut.ac.jp |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. wikipedia.orgspectroinlets.com It is a gold-standard method for the analysis of volatile and semi-volatile compounds and is widely used for the qualitative and quantitative analysis of pyrazine derivatives, particularly in flavor and fragrance research. wikipedia.orgtut.ac.jp